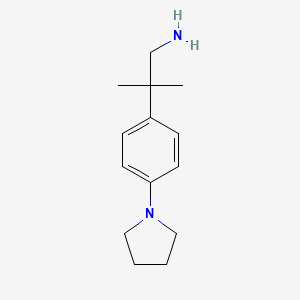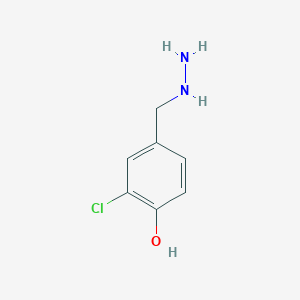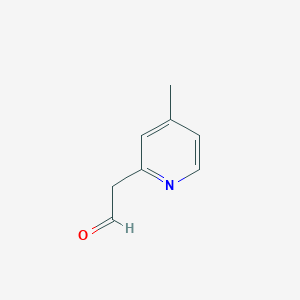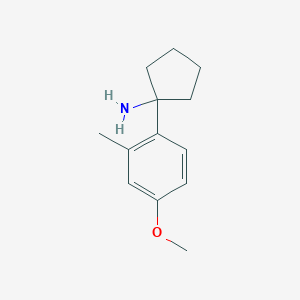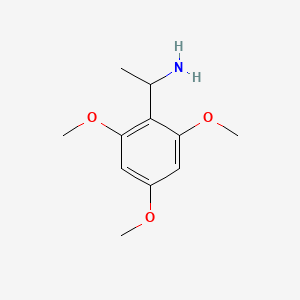
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine: is an organic compound with the molecular formula C11H17NO3 It is a derivative of phenethylamine, characterized by the presence of three methoxy groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethoxybenzaldehyde with nitromethane to form 2,4,6-trimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 1-(2,4,6-trimethoxyphenyl)ethanone, while substitution reactions can introduce various functional groups onto the benzene ring .
Wissenschaftliche Forschungsanwendungen
1-(2,4,6-Trimethoxyphenyl)ethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the biological activity of methoxy-substituted phenethylamines.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(2,4,6-trimethoxyphenyl)ethan-1-amine involves its interaction with various molecular targets. The methoxy groups enhance its ability to interact with biological receptors, potentially affecting neurotransmitter systems. The compound may also inhibit certain enzymes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
2,4,5-Trimethoxyphenethylamine: A positional isomer with similar structural features but different biological activity.
3,4,5-Trimethoxyphenethylamine: Another isomer with distinct pharmacological properties.
Uniqueness: 1-(2,4,6-Trimethoxyphenyl)ethan-1-amine is unique due to the specific arrangement of methoxy groups, which influences its chemical reactivity and biological activity. This compound’s unique structure makes it a valuable tool in medicinal chemistry and organic synthesis .
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(2,4,6-trimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-7H,12H2,1-4H3 |
InChI-Schlüssel |
KJYGENJQDJPUEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1OC)OC)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


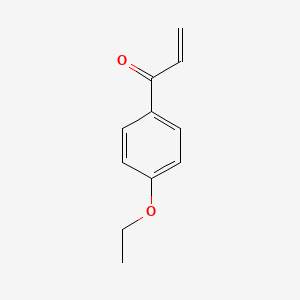
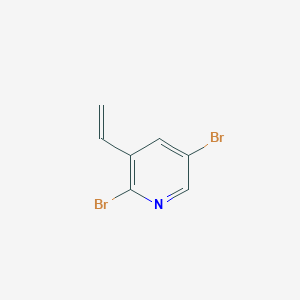
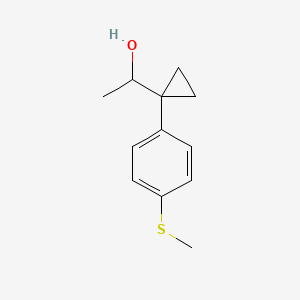
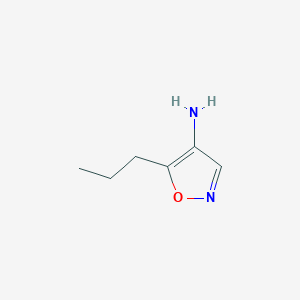

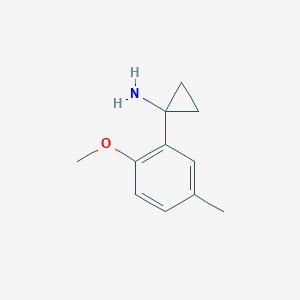
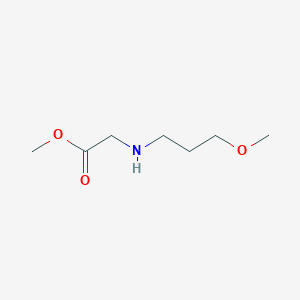
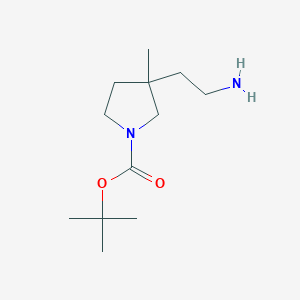
![tert-butylN-{1-[4-(hydroxymethyl)phenyl]propan-2-yl}carbamate](/img/structure/B15323526.png)

